molecular formula C60H84N2O8 B10822273 Buprenorphine dimer CAS No. 1820753-68-1

Buprenorphine dimer

Cat. No.: B10822273
CAS No.: 1820753-68-1
M. Wt: 961.3 g/mol
InChI Key: LEQOVFCHMOTJKU-WJVXOHEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ORP-101 is a novel chemical entity developed by OrphoMed, Inc. It is designed to act as a peripheral partial μ-opioid receptor agonist and a full κ-opioid receptor antagonist. This dual activity enables ORP-101 to treat symptoms of irritable bowel syndrome with diarrhea (IBS-D), including dysmotility and pain, without the risk of sphincter of Oddi spasm or pancreatitis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ORP-101 involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route is proprietary, but it typically involves:

    Formation of Intermediates: Initial steps likely involve the synthesis of key intermediates through reactions such as alkylation, acylation, or condensation.

    Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts under specific conditions to form the core structure of ORP-101.

    Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of ORP-101 would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and adhering to regulatory standards for pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

ORP-101 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify its functional groups, potentially altering its activity.

    Substitution: Substitution reactions can introduce different substituents, affecting its pharmacological properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated forms.

Scientific Research Applications

ORP-101 has several scientific research applications:

Mechanism of Action

ORP-101 exerts its effects through a dual mechanism:

Comparison with Similar Compounds

Similar Compounds

    Loperamide: Another μ-opioid receptor agonist used for diarrhea but with central nervous system effects.

    Eluxadoline: A mixed μ-opioid receptor agonist and δ-opioid receptor antagonist used for IBS-D but with risks of pancreatitis and sphincter of Oddi spasm.

Uniqueness of ORP-101

ORP-101 is unique due to its specific receptor activity profile, which allows it to treat IBS-D effectively without the central nervous system effects or risks associated with other opioid receptor modulators .

ORP-101 represents a promising therapeutic option for IBS-D, offering a novel mechanism of action and a favorable safety profile compared to existing treatments.

Properties

CAS No.

1820753-68-1

Molecular Formula

C60H84N2O8

Molecular Weight

961.3 g/mol

IUPAC Name

(2S)-2-[(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-11-[2-[[(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-yl]oxy]ethoxy]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]-3,3-dimethylbutan-2-ol

InChI

InChI=1S/C60H84N2O8/c1-51(2,3)53(7,63)41-31-55-19-21-59(41,65-9)49-57(55)23-25-61(33-35-11-12-35)43(55)29-37-15-17-39(47(69-49)45(37)57)67-27-28-68-40-18-16-38-30-44-56-20-22-60(66-10,42(32-56)54(8,64)52(4,5)6)50-58(56,46(38)48(40)70-50)24-26-62(44)34-36-13-14-36/h15-18,35-36,41-44,49-50,63-64H,11-14,19-34H2,1-10H3/t41-,42-,43-,44-,49-,50-,53+,54+,55-,56-,57+,58+,59-,60-/m1/s1

InChI Key

LEQOVFCHMOTJKU-WJVXOHEGSA-N

Isomeric SMILES

C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OCCOC7=C8C9=C(C[C@@H]1[C@@]23[C@]9(CCN1CC1CC1)[C@@H](O8)[C@@](CC2)([C@H](C3)[C@@](C)(C(C)(C)C)O)OC)C=C7)O4)CC1CC1)OC)(C(C)(C)C)O

Canonical SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OCCOC7=C8C9=C(CC1C23C9(CCN1CC1CC1)C(O8)C(CC2)(C(C3)C(C)(C(C)(C)C)O)OC)C=C7)O4)CC1CC1)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.